molecular formula C7H8N2O B8479361 2,3-Dihydrofuro[2,3-c]pyridin-3-amine

2,3-Dihydrofuro[2,3-c]pyridin-3-amine

Cat. No.: B8479361
M. Wt: 136.15 g/mol
InChI Key: UZXIEVGCIZTZIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydrofuro[2,3-c]pyridin-3-amine, supplied as its dihydrochloride salt with CAS number 3017252-20-6, is a high-value chemical scaffold for research and development . This compound belongs to the class of fused dihydrofuropyridines, a privileged structure in medicinal chemistry known for its relevance in designing novel biologically active molecules . While a specific mechanism of action for this exact amine is not fully detailed in the literature, its core structure makes it a prime candidate for use as a key intermediate in pharmaceutical R&D, particularly in the synthesis of potential therapeutics targeting the central nervous system . The dihydrofuropyridine ring system presents a versatile framework that researchers can utilize to develop small-molecule inhibitors for specific enzymes or receptors, contributing to advancements in drug discovery programs . The amine functional group at the 3-position allows for further functionalization, making this compound a versatile building block for constructing more complex molecular architectures. This product is intended for research and further manufacturing applications only and is not meant for diagnostic or therapeutic use in humans or animals. Researchers can leverage this compound to explore new chemical space in agrochemical and pharmaceutical development .

Properties

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

2,3-dihydrofuro[2,3-c]pyridin-3-amine

InChI

InChI=1S/C7H8N2O/c8-6-4-10-7-3-9-2-1-5(6)7/h1-3,6H,4,8H2

InChI Key

UZXIEVGCIZTZIR-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(O1)C=NC=C2)N

Origin of Product

United States

Scientific Research Applications

Chemistry

In the realm of chemistry, 2,3-dihydrofuro[2,3-c]pyridin-3-amine serves as a building block for synthesizing various organic molecules. It is employed in:

  • Ligand formation : This compound can act as a ligand in coordination chemistry, facilitating the formation of metal complexes.
  • Synthesis of derivatives : It is used to create derivatives with enhanced biological activity or novel properties.

Biology

Research has indicated that this compound exhibits potential biological activities:

  • Antimicrobial properties : Studies have shown that similar compounds possess significant antibacterial and antifungal activities.
  • Anticancer potential : The compound is being explored for its effects on cancer cell lines, showing promise in inhibiting tumor growth.

Medicine

In medicinal chemistry, this compound is investigated for:

  • Pharmaceutical intermediates : It plays a role in drug discovery processes as an intermediate for synthesizing therapeutic agents.
  • Neurodegenerative diseases : Recent patents indicate its potential application in treating conditions such as Alzheimer's disease and other tauopathies due to its ability to modulate tau protein interactions .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound derivatives on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation in breast and lung cancer models. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.

Case Study 2: Neuroprotective Effects

Research focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. In vitro assays showed that it significantly reduced reactive oxygen species (ROS) production and improved cell viability in neuronal cell cultures exposed to neurotoxic agents.

Data Tables

Application AreaSpecific UseFindings
ChemistryBuilding block for organic synthesisFacilitates complex molecule formation
BiologyAntimicrobial activityExhibits significant antibacterial effects
MedicineNeurodegenerative disease treatmentPotential therapeutic agent for Alzheimer's

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substitution Patterns

The table below highlights key structural and functional differences between 2,3-dihydrofuro[2,3-c]pyridin-3-amine and its analogs:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features Reference
This compound Furo[2,3-c]pyridine -NH₂ at position 3 C₇H₈N₂O 136.15 g/mol Fused at positions 2,3-c; minimal substitution enhances scaffold flexibility
6-(2,6-Dimethoxyphenyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine Furo[2,3-b]pyridine -NH₂ at 3; dimethoxyphenyl at 6 C₁₆H₁₆N₂O₃ 284.31 g/mol Electron-donating methoxy groups improve solubility; [2,3-b] fusion alters ring strain
6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine hydrochloride Furo[2,3-b]pyridine -NH₂ at 3; -CF₃ at 6 C₉H₈ClF₃N₂O 264.62 g/mol Electron-withdrawing -CF₃ enhances metabolic stability; hydrochloride salt improves aqueous solubility
2,3-Dihydrofuro[2,3-c]pyridin-7-amine Furo[2,3-c]pyridine -NH₂ at position 7 C₇H₈N₂O 136.15 g/mol Positional isomerism (amine at 7 vs. 3) may affect target binding affinity
2,6-Dimethyl-N-phenylfuro[2,3-d]pyrimidin-4-amine Furo[2,3-d]pyrimidine -NHPh at 4; methyl at 2,6 C₁₄H₁₃N₃O 239.28 g/mol Pyrimidine core introduces additional hydrogen-bonding sites

Key Observations

Ring Fusion Position: Furo[2,3-c]pyridine (e.g., target compound) vs. Pyrimidine analogs (e.g., ) exhibit distinct binding profiles due to the pyrimidine ring’s hydrogen-bonding capacity .

Substituent Effects :

  • Electron-withdrawing groups (e.g., -CF₃ in ) enhance metabolic stability but may reduce solubility without salt formation .
  • Bulky substituents (e.g., dimethoxyphenyl in ) can sterically hinder target engagement or improve selectivity .

Biological Activity: While direct data for the target compound are unavailable, related tetrahydroindolo[2,3-c]quinolinones () demonstrate multitarget activity at L-type calcium channels and DYRK1A kinase, suggesting scaffold versatility in modulating diverse targets .

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